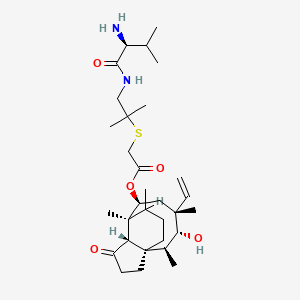

C31H52N2O5S

Description

Historical Context and Discovery of Pleuromutilin (B8085454) Derivatives

The story of Lefamulin (B1674695) begins with the discovery of its natural precursor, pleuromutilin, in 1951 by F. Kavanagh from the fungi Pleurotus mutilus (now Clitopilus scyphoides) and Pleurotus passeckerianus. researchgate.neteurekaselect.com Pleuromutilin itself, a diterpene natural product, demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.netjst.go.jp However, its initial utility was limited.

The unique tricyclic structure of pleuromutilin, which was fully elucidated in 1962, provided a scaffold for medicinal chemists to create semi-synthetic derivatives with improved properties. nih.govresearchgate.net This led to the development of the first pleuromutilin derivatives for veterinary use: Tiamulin (B153960) in 1979 and Valnemulin in 1999. acs.orgresearchgate.net These compounds were created by modifying the C-14 side chain of the pleuromutilin core. researchgate.netplos.org

The first pleuromutilin derivative approved for human use was Retapamulin in 2007, but its application was restricted to topical treatment for skin infections. researchgate.netacs.org For decades, the development of a systemic pleuromutilin for human use remained a significant challenge for researchers. acs.orgnih.gov The successful synthesis and development of Lefamulin marked a breakthrough, finally delivering a pleuromutilin antibiotic suitable for both intravenous and oral administration in humans. nih.govresearchgate.net

Significance of C31H52N2O5S in Preclinical Pharmacological Investigations

Lefamulin's importance in preclinical research stems from its distinct mechanism of action and its potent activity against a wide range of clinically relevant pathogens.

Mechanism of Action: Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. nih.govmcmaster.cacore.ac.uk Its binding site involves both the A- and P-sites within the PTC, creating an "induced fit" that tightens the binding pocket and prevents the correct positioning of transfer RNA (tRNA) for peptide chain elongation. mcmaster.canih.gov This mechanism is distinct from many other antibiotic classes, which contributes to a low potential for cross-resistance. nih.govnih.gov

In Vitro Antibacterial Activity: Preclinical studies have extensively documented Lefamulin's broad-spectrum activity. It is highly effective against Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). core.ac.ukfrontiersin.org Furthermore, it shows potent activity against atypical respiratory pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae. nih.govmdpi.com Its activity extends to some Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis, and pathogens associated with sexually transmitted infections like Neisseria gonorrhoeae and Mycoplasma genitalium. nih.govasm.orgmdpi.com

The table below summarizes the in vitro activity of Lefamulin against various bacterial pathogens, as measured by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

| Pathogen | Resistance Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.125 | 0.125 | frontiersin.org |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.015 | 0.125 | frontiersin.org |

| Haemophilus influenzae | β-lactamase-producing | 0.5 | 1 | patrinum.ch |

| Moraxella catarrhalis | - | 0.25 | 0.25 | frontiersin.org |

| Mycoplasma pneumoniae | - | 0.03 | 0.03 | frontiersin.orgpatrinum.ch |

| Neisseria gonorrhoeae | Multidrug-Resistant | 0.25 | 1 | asm.org |

| Ureaplasma spp. | - | 0.06 | 0.12 | mdpi.com |

| Mycoplasma hominis | - | 0.008 | 0.015 | mdpi.com |

In Vivo Preclinical Models: Animal infection models have been crucial for evaluating Lefamulin's efficacy. In a neutropenic murine pneumonia model, Lefamulin demonstrated potent activity against both S. aureus and S. pneumoniae. oup.comnabriva.com The pharmacodynamic parameter that best correlates with its antibacterial effect was determined to be the ratio of the free-drug area under the concentration-time curve to the MIC (ƒAUC/MIC). nih.govfrontiersin.org Studies in rats have also shown that Lefamulin distributes rapidly and extensively into various tissues, including lung epithelial lining fluid and urogenital tract tissues, achieving concentrations significantly higher than in plasma. researchgate.netasm.org This favorable tissue penetration supports its potential use in treating infections at these sites. asm.org

Overview of Research Trajectories for this compound

Current and future research on Lefamulin is following several key trajectories. One major area of focus is expanding its clinical applications beyond community-acquired bacterial pneumonia (CABP). researchgate.net Given its potent in vitro activity and excellent tissue penetration in preclinical models, researchers are exploring its potential for treating acute bacterial skin and skin structure infections and sexually transmitted infections (STIs). nih.govasm.orgcontagionlive.com Studies have highlighted its effectiveness against multidrug-resistant N. gonorrhoeae and M. genitalium, suggesting it could become a valuable option for these increasingly difficult-to-treat infections. asm.orgresearchgate.netresearchgate.net

Another important research avenue is the continued surveillance of bacterial resistance. Although resistance to pleuromutilins develops at a low frequency, ongoing monitoring is essential. mcmaster.caresearchgate.net Researchers are investigating the molecular mechanisms that could lead to reduced susceptibility, such as mutations in ribosomal proteins or the presence of efflux pumps. mcmaster.caasm.org

Finally, further research is needed to fully characterize the pharmacokinetic and pharmacodynamic profile of Lefamulin in specific patient populations, including pediatric patients and those with varying degrees of organ impairment, to further optimize its use. memorialcare.orgmdpi.com There is also interest in its potential immunomodulatory effects, as seen in preclinical models of influenza-induced respiratory distress, which could represent a novel area of investigation. researchgate.net

Table of Compound Names

| Chemical Name/Identifier | Common Name(s) | Class |

| This compound | Lefamulin, BC-3781 | Pleuromutilin Antibiotic |

| - | Pleuromutilin | Diterpene Natural Product |

| - | Tiamulin | Pleuromutilin Antibiotic |

| This compound | Valnemulin | Pleuromutilin Antibiotic |

| - | Retapamulin | Pleuromutilin Antibiotic |

| - | Azamulin | Pleuromutilin Antibiotic |

| - | Moxifloxacin | Fluoroquinolone Antibiotic |

| - | Linezolid | Oxazolidinone Antibiotic |

| - | Azithromycin | Macrolide Antibiotic |

| - | Doxycycline | Tetracycline Antibiotic |

Structure

3D Structure

Properties

Molecular Formula |

C31H52N2O5S |

|---|---|

Molecular Weight |

564.8 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,6S,7S,8S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30-,31-/m1/s1 |

InChI Key |

LLYYNOVSVPBRGV-BILPJLMMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@](C[C@@H]([C@@]2([C@@H]3[C@]1(CCC2C)CCC3=O)C)OC(=O)CSC(C)(C)CNC(=O)[C@H](C(C)C)N)(C)C=C)O |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |

Synonyms |

Econor valnemulin |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for C31h52n2o5s

Total Synthesis Strategies for the Core Pleuromutilin (B8085454) Scaffold

The synthesis of the pleuromutilin core, a complex tricyclic diterpenoid structure, represents a significant challenge in organic chemistry. This core features a unique 5-8-5 fused ring system with multiple stereocenters. Researchers have developed various strategies to construct this intricate architecture.

Early and modern synthetic routes often involve the construction of the eight-membered ring from a cyclopentane (B165970) or hydrindane (fused 5- and 6-membered ring) precursor. researchgate.net Key strategies that have been successfully employed include:

Radical Cyclization: This approach uses radical-initiated reactions to form key carbon-carbon bonds and construct the ring systems. For instance, a sequence involving a cycloaddition and a subsequent radical cyclization can efficiently establish the perhydroindanone motif of the scaffold. researchgate.netuci.edu

Ring Expansion: Some syntheses build a smaller ring system and then expand it to form the characteristic eight-membered cyclooctane (B165968) ring. An oxidative ring-expansion has been shown to be an effective method. researchgate.netuci.edu

SmI₂-mediated Ketyl Radical Cyclization: A highly stereoselective samarium(II) iodide-mediated cyclization has been developed to create the central eight-membered ring. This method offers excellent control over the stereochemistry of the newly formed ring. caltech.educaltech.edu

Modular Strategies: More recent approaches focus on modularity, allowing for the synthesis of diverse derivatives. One such strategy developed a concise 18-step synthesis featuring a stereoselective SmI₂-mediated cyclization and a transannular researchgate.netcaltech.edu-hydrogen atom transfer to set a key stereocenter. caltech.educaltech.edu Another modular synthesis uses a vinylogous Wolff rearrangement to establish a critical quaternary carbon center and a diastereoselective butynylation to form a secondary alcohol. researchgate.netresearchgate.net

These total synthesis routes are often lengthy and complex, with one modern approach completing the synthesis of pleuromutilin in 16 steps. researchgate.net The table below summarizes some of the key strategic reactions used in the total synthesis of the pleuromutilin core.

Table 1: Selected Strategies in Pleuromutilin Core Total Synthesis

| Strategic Reaction Type | Key Transformation | Purpose | Reference(s) |

| Radical Cyclization | Cycloaddition/Radical Cyclization | Forms the perhydroindanone motif | researchgate.net, uci.edu |

| Ring Metathesis | Nozaki–Hiyama–Kishi (NHK) Cyclization | Constructs the 8-membered ring | researchgate.net |

| Ring Expansion | Oxidative Ring-Expansion | Expands a smaller ring to the cyclooctane core | researchgate.net, uci.edu |

| Reductive Cyclization | SmI₂-mediated Ketyl Radical Cyclization | Establishes the central 8-membered ring stereoselectively | caltech.edu, caltech.edu |

| Rearrangement | Vinylogous Wolff Rearrangement | Establishes the C9 quaternary center | researchgate.net, researchgate.net |

Semi-synthetic Derivatization Pathways of C31H52N2O5S

Valnemulin is produced via a semi-synthetic pathway starting from pleuromutilin, which is obtained through fermentation. europa.eutga.gov.au The process involves chemically modifying the C14 hydroxyl group of the pleuromutilin core to attach the specific thioether side-chain that characterizes Valnemulin. rsc.org

The general pathway involves two key steps:

Activation of the C14 Hydroxyl Group: The hydroxyl group (-OH) at the C14 position of pleuromutilin is a primary site for modification. To make it more reactive for substitution, it is often converted into a good leaving group. This is typically achieved by reacting pleuromutilin with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), to form a tosylate or mesylate ester, respectively. chemicalbook.commdpi.com This intermediate is known as a pleuromutilin tosylate or mesylate.

Nucleophilic Substitution: The activated pleuromutilin intermediate is then reacted with a custom-synthesized thiol-containing side chain. For Valnemulin, this side chain is ((2-((R)-2-Amino-3-methylbutyramido)-1,1-dimethylethyl)thio)acetic acid. nih.gov The sulfur atom of the thiol acts as a nucleophile, displacing the tosylate or mesylate group at C14 to form the final thioether linkage. The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable organic solvent like methyl isobutyl ketone. chemicalbook.com

The stereochemistry of the pleuromutilin nucleus, which is established during the fermentation process, remains unchanged throughout these subsequent synthetic modifications. tga.gov.au

Table 2: Overview of Valnemulin Semi-synthesis

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product | Reference(s) |

| 1. Activation | Pleuromutilin | p-Toluenesulfonyl Chloride | Conversion of C14-OH to a tosylate leaving group | 22-O-Tosylpleuromutilin | mdpi.com |

| 2. Coupling | 22-O-Tosylpleuromutilin | Custom Thiol Side-chain | Nucleophilic substitution to form a thioether bond | Valnemulin (this compound) | nih.gov, chemicalbook.com |

Stereochemical Control and Purity Assessment in this compound Synthesis

The precise three-dimensional structure of Valnemulin is critical for its function. Therefore, rigorous control and assessment of its stereochemistry and purity are essential during its synthesis.

Stereochemical Control: The pleuromutilin core contains numerous stereocenters. In total synthesis, the stereochemistry is meticulously controlled through the use of stereoselective reactions, such as the SmI₂-mediated cyclizations and diastereoselective butynylations mentioned previously. researchgate.netcaltech.edu In the semi-synthetic approach used for commercial production, the stereochemistry is fixed by the natural biosynthetic pathway that produces the pleuromutilin starting material. tga.gov.au The subsequent chemical derivatization steps are designed to be mild enough not to alter the existing stereocenters of the core structure, ensuring that Valnemulin is produced as a single, specific stereoisomer. tga.gov.au

Purity Assessment: A combination of analytical techniques is employed to confirm the identity, structure, and purity of the final Valnemulin compound. These methods are crucial for quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of Valnemulin. chemicalbook.commdpi.com It separates the target compound from any unreacted starting materials, by-products, or other impurities. By comparing the retention time and peak area to a known reference standard, the purity can be accurately quantified, often achieving levels greater than 98%. tcichemicals.comyarrowpharm.com Reverse-phase HPLC with photodiode-array detection is a common configuration. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. mdpi.com These techniques provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule, allowing for verification against the expected structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula of Valnemulin by providing a highly accurate measurement of its molecular weight. mdpi.com HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and specific quantification of the compound in various samples. mdpi.com

Table 3: Analytical Methods for Purity and Structural Assessment

| Analytical Technique | Purpose | Information Provided | Reference(s) |

| HPLC | Purity Assessment & Quantification | Separates components, determines percentage purity | chemicalbook.com, mdpi.com, yarrowpharm.com |

| NMR Spectroscopy | Structural Confirmation | Detailed map of the molecule's carbon-hydrogen framework | mdpi.com |

| Mass Spectrometry (MS/HR-MS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition | mdpi.com, mdpi.com |

Molecular Mechanisms of Action of C31h52n2o5s

Elucidation of Ribosomal Binding Sites and Interactions of C31H52N2O5S

Valnemulin's primary molecular target is the 50S subunit of the bacterial ribosome. nih.govnih.gov Through chemical footprinting and crystallographic studies, the binding site has been precisely located within domain V of the 23S ribosomal RNA (rRNA), which is a critical component of the peptidyl transferase center (PTC). nih.govnih.govmdpi.com The PTC is the enzymatic core of the ribosome, responsible for catalyzing peptide bond formation during protein synthesis.

Valnemulin, along with other pleuromutilins, anchors within a hydrophobic pocket at the PTC. nih.gov Specific nucleotide interactions are crucial for its binding and inhibitory activity. Chemical footprinting analyses have revealed that Valnemulin interacts with and induces conformational changes at several key nucleotides within the 23S rRNA. These include:

A2058 and A2059: These nucleotides are central to the binding of many antibiotics that target the large ribosomal subunit. nih.govnih.gov

G2505 and U2506: These are also key components of the PTC, and their interaction with Valnemulin is vital for its inhibitory effect. nih.gov

U2584 and U2585: Interactions at these positions are also observed, indicating a comprehensive engagement with the PTC. nih.govnih.gov

The side chain of the Valnemulin molecule plays a significant role in its binding affinity and its ability to overcome certain types of resistance. It is suggested that the side chain extension of Valnemulin can establish additional interactions within the binding cavity, which may compensate for alterations in the rRNA binding surface that can confer resistance to other pleuromutilin (B8085454) antibiotics. nih.govnih.gov

Interactive Data Table: Key Ribosomal Interactions of Valnemulin

| Nucleotide Position (E. coli numbering) | Region of 23S rRNA | Role in Valnemulin Interaction |

|---|---|---|

| A2058 | Domain V, PTC | Primary binding site interaction. nih.govnih.gov |

| A2059 | Domain V, PTC | Primary binding site interaction. nih.govnih.gov |

| G2505 | Domain V, PTC | Anchoring of the drug in the binding pocket. nih.gov |

| U2506 | Domain V, PTC | Significant interaction, with a high degree of protection upon drug binding. nih.govnih.gov |

| U2584 | Domain V, PTC | Interaction with the drug's side chain, affecting rRNA conformation. nih.gov |

| U2585 | Domain V, PTC | Interaction with the drug's side chain, affecting rRNA conformation. nih.gov |

Inhibition of Peptidyl Transferase Activity by this compound

The binding of Valnemulin to the PTC directly results in the potent inhibition of the peptidyl transferase enzyme. nih.govnih.govnih.gov This inhibition is the core of its antibacterial activity. By occupying the PTC, Valnemulin physically obstructs the proper positioning of the aminoacyl- and peptidyl-tRNAs (transfer RNAs) at the A- (acceptor) and P- (peptidyl) sites of the ribosome. nih.govnih.gov

Specifically, Valnemulin prevents the correct placement of the CCA-ends of the tRNA molecules, which carry the amino acids and the growing polypeptide chain. nih.govnih.gov This steric hindrance makes it impossible for the ribosome to catalyze the formation of a peptide bond between the nascent polypeptide chain at the P-site and the incoming amino acid at the A-site. Consequently, the elongation of the polypeptide chain is halted, and protein synthesis is effectively arrested. This mechanism of action is distinct from many other classes of antibiotics, which contributes to Valnemulin's efficacy against bacteria that may be resistant to other drugs. nih.gov

Downstream Cellular and Biochemical Consequences of this compound Activity

The primary and most immediate consequence of Valnemulin's inhibition of peptidyl transferase is the cessation of bacterial protein synthesis. nih.gov This leads to a bacteriostatic effect, where the bacteria are unable to grow and replicate. nih.gov The inability to synthesize essential proteins disrupts numerous cellular processes, including metabolism, cell division, and the stress response.

Recent research has uncovered more complex downstream effects, particularly when Valnemulin is used in combination with other antimicrobial agents. A study investigating the synergistic effect of Valnemulin and colistin (B93849) against multidrug-resistant Gram-negative pathogens revealed a cascade of cellular and biochemical consequences:

Membrane Permeabilization and Disruption: The combination of Valnemulin and colistin was found to enhance the permeabilization of the bacterial cell membrane, leading to its disruption and the leakage of cellular contents. nih.gov

Dissipation of Proton Motive Force (PMF): The synergistic action of the two drugs leads to the collapse of the PMF across the bacterial membrane. The PMF is essential for various cellular functions.

Reduction in Intracellular ATP Levels: The dissipation of the PMF directly results in a significant decrease in the intracellular levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov This energy depletion further cripples cellular metabolism and contributes to cell death.

Suppression of Bacterial Motility: The collapse of the PMF also leads to the suppression of flagellum-dependent motility in bacteria.

These findings suggest that while Valnemulin's primary action is on the ribosome, its downstream effects, especially in combination therapies, can extend to the bacterial cell envelope and energy metabolism, ultimately leading to cell death.

Investigating Anti-Inflammatory Mechanisms of this compound

Beyond its antibacterial properties, Valnemulin has been shown to possess significant anti-inflammatory and immunomodulatory effects. These properties are of considerable interest as they may contribute to the therapeutic efficacy of the drug in treating infectious diseases, which are often accompanied by a strong inflammatory response.

Studies in cellular and animal models have demonstrated that Valnemulin can modulate the production of key inflammatory mediators. In a murine macrophage cell line (RAW264.7), Valnemulin was shown to inhibit the production of:

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Further investigations into the anti-inflammatory mechanisms of Valnemulin suggest that it may act through the inhibition of key signaling pathways involved in the inflammatory response. It has been proposed that Valnemulin downregulates the production of these inflammatory mediators through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, pre-treatment with Valnemulin was found to significantly attenuate tissue injury, reduce the infiltration of inflammatory cells (such as neutrophils and macrophages) into the lungs, and inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and Interleukin-1beta (IL-1β). Additionally, Valnemulin was observed to increase the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, and decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. These findings suggest that Valnemulin can exert a protective effect against inflammatory tissue damage by suppressing the inflammatory cascade and reducing oxidative stress.

Interactive Data Table: Anti-inflammatory Effects of Valnemulin

| Inflammatory Mediator/Marker | Effect of Valnemulin | Implication |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production. | Reduction of inflammatory signaling and vasodilation. |

| Prostaglandin E2 (PGE2) | Inhibition of production. | Attenuation of fever, pain, and inflammation. |

| TNF-α | Inhibition of production. | Suppression of a key pro-inflammatory cytokine. |

| IL-6 | Inhibition of production. | Modulation of the acute phase response and immune cell differentiation. |

| IL-1β | Inhibition of production. | Reduction of potent pro-inflammatory signaling. |

| NF-κB and MAPK pathways | Inhibition of activity. | Blockade of major intracellular signaling pathways for inflammation. |

| Neutrophil infiltration | Reduction in lung tissue. | Decreased tissue damage from inflammatory cell influx. |

| Superoxide Dismutase (SOD) | Increased activity. | Enhancement of antioxidant defenses. |

Structure Activity Relationship Sar Studies of C31h52n2o5s and Its Analogs

Identification of Key Pharmacophoric Elements

The concept of a pharmacophore is central to understanding SAR. It represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For complex molecules like triterpenoid (B12794562) and bile acid derivatives, identifying the pharmacophore involves pinpointing the key structural motifs necessary for receptor binding and subsequent biological response.

Key pharmacophoric features often identified in such complex molecules include:

A rigid polycyclic core: Provides the structural framework to correctly orient interacting groups.

Hydrogen bond donors/acceptors: Specific hydroxyl or carboxyl groups that form key interactions with the biological target. frontiersin.org

Hydrophobic regions: Methyl groups or other nonpolar surfaces that engage with hydrophobic pockets in the receptor. frontiersin.org

A flexible side chain: The length and functionality of a side chain can significantly influence potency and selectivity. nih.gov

Impact of Side-Chain Modifications on Biological Potency

Once a core scaffold is established, medicinal chemists extensively explore modifications to its peripheral side chains to optimize biological potency. This process generates a series of derivatives, which are then tested to build a detailed SAR profile. The data from these studies are often presented in tables that correlate structural changes with biological activity, typically measured as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

In the case of bile acid analogs targeting the TGR5 receptor, a G-protein coupled receptor, SAR studies have revealed clear trends. acs.org For instance, modifications to the steroid nucleus and the side chain produce a wide range of effects. The data often show that even minor changes, such as the oxidation of a hydroxyl group or its removal, can drastically alter potency. acs.org Conjugation of the side chain with amino acids like taurine (B1682933) or glycine (B1666218) is a common natural modification, and synthetic studies have shown that this can modulate activity; taurine conjugation, for example, often slightly increases agonist potency at the TGR5 receptor. acs.org

The following interactive table provides a representative example based on published data for bile acid derivatives acting on the TGR5 receptor, illustrating how side-chain and core modifications impact potency.

| Compound/Modification | Change Relative to Parent Compound | Biological Potency (EC₅₀) | Potency Trend |

| Chenodeoxycholic acid (CDCA) | Parent Compound | Baseline | - |

| Lithocholic acid (LCA) | Removal of 7α-hydroxyl group | Increased | ↑ |

| 3-Dehydro-CDCA | Oxidation of 3α-hydroxyl to ketone | Increased | ↑ |

| iso-LCA | Isomerization of 3α-hydroxyl | Decreased | ↓ |

| LCA-Sulfate | Addition of sulfate (B86663) at 3α-hydroxyl | Decreased | ↓ |

| Tauro-LCA | Taurine conjugation at side chain | Slightly Increased | ↑ |

This table is a conceptual representation based on findings from studies on bile acid derivatives. acs.org

Conformational Analysis and Receptor Interactions Governing SAR

The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred three-dimensional shape, or conformation, and how that shape complements its biological target. nih.govbiorxiv.org Conformational analysis, using techniques like NMR spectroscopy and computational molecular modeling, is therefore essential for a deep understanding of SAR. nih.gov

These analyses reveal the low-energy, biologically relevant conformations of a ligand. For a flexible molecule, multiple conformations may exist in equilibrium, but only one or a subset of them may be able to bind effectively to a receptor. biorxiv.org The energy penalty required for a molecule to adopt its "active" conformation can influence its binding affinity.

Studies on receptor-ligand interactions show that a ligand binds within a specific pocket on its target protein. The precise fit and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) determine the binding affinity and whether the ligand acts as an agonist (activator) or antagonist (inhibitor). nih.gov For nuclear receptors like FXR, agonists are known to stabilize an "active" conformation of the receptor, particularly of a region known as helix 12, which facilitates the recruitment of co-activator proteins. nih.govnih.gov

Molecular dynamics simulations can further elucidate these interactions, showing how the ligand and receptor move and adapt to each other over time. mdpi.com For instance, simulations can identify key amino acid residues in the receptor's binding pocket that are critical for anchoring the ligand. In the context of bile acid derivatives, the orientation of hydroxyl groups is critical; they must align perfectly with corresponding polar residues in the receptor to form stabilizing hydrogen bonds. The hydrophobic steroid backbone simultaneously fits into a nonpolar cavity within the receptor, completing the interaction. acs.org

Preclinical Pharmacological Efficacy and Mechanistic Studies of C31h52n2o5s

In Vitro Antimicrobial Spectrum and Potency of C31H52N2O5S

Susceptibility Profiling Against Gram-Positive and Gram-Negative Bacteria

Tiamulin (B153960) demonstrates a targeted spectrum of activity, showing significant potency against many Gram-positive bacteria while being less effective against most Gram-negative bacilli, particularly those in the Enterobacteriaceae family. nih.govavzvet.rumdpi.com

Gram-Positive Bacteria: The compound is notably active against staphylococci and streptococci. nih.govasm.org Studies have shown that for many staphylococci isolates, the Minimum Inhibitory Concentration at which 90% of strains are inhibited (MIC90) is between 1 and 2 µg/ml. asm.orgjmilabs.com This indicates a high level of susceptibility. For instance, against Staphylococcus aureus, the MIC50 (the concentration inhibiting 50% of strains) has been reported as 1 µg/ml. jmilabs.com It is also active against Erysipelothrix rhusiopathiae and the majority of Streptococcus suis isolates, with MIC50 values reported between 1 to 2 µg/ml. nih.govjmilabs.com

Gram-Negative Bacteria: Tiamulin's efficacy against Gram-negative bacteria is more selective. mdpi.com It shows good activity against certain fastidious species, such as Pasteurella multocida, Actinobacillus pleuropneumoniae, and Actinobacillus suis. nih.govasm.org However, the susceptibility can vary. For P. multocida, MICs are generally higher, ranging from 8 to 32 µg/ml, categorizing them as moderately susceptible or intermediate. asm.orgjmilabs.com For A. pleuropneumoniae, a susceptibility breakpoint of ≤16 µg/ml has been suggested. nih.gov In contrast, enteric Gram-negative bacilli like Escherichia coli and other non-fermentative Gram-negative bacteria are typically resistant, with MICs often exceeding 32 µg/ml. asm.orge-jvc.org

Table 1: In Vitro Susceptibility of Various Bacterial Species to Tiamulin (this compound)

| Bacterial Species | Type | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | General Susceptibility |

|---|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | - | 1 jmilabs.com | 1-2 asm.org | Susceptible asm.orgjmilabs.com |

| Coagulase-Negative Staphylococci | Gram-Positive | - | ≤0.5 jmilabs.com | 1-2 jmilabs.com | Susceptible asm.orgjmilabs.com |

| Streptococcus suis | Gram-Positive | - | 1-2 nih.gov | 16 nih.gov | Generally Susceptible nih.gov |

| Erysipelothrix rhusiopathiae | Gram-Positive | - | 1-2 nih.gov | - | Susceptible nih.gov |

| Pasteurella multocida | Gram-Negative | 8-32 asm.org | 16 jmilabs.com | - | Intermediate asm.orgjmilabs.com |

| Actinobacillus pleuropneumoniae | Gram-Negative | - | - | 16 nih.gov | Moderately Susceptible nih.gov |

| Enterobacteriaceae (e.g., E. coli) | Gram-Negative | >32 asm.org | - | - | Resistant avzvet.ruasm.org |

Efficacy Against Mycoplasma Species

Tiamulin exhibits exceptional potency against various Mycoplasma species, which are significant pathogens in veterinary medicine. unipi.itnih.govnoahcompendium.co.uk This high level of activity is a hallmark of the compound. mdpi.comscilit.com

Studies have consistently demonstrated low Minimum Inhibitory Concentration (MIC) values for Tiamulin against different Mycoplasma species. For example, against Mycoplasma gallisepticum, a major avian pathogen, the MIC has been reported to be as low as 0.03 µg/mL. mdpi.comfrontiersin.org Similarly, low MICs have been observed for Mycoplasma synoviae (0.006 µg/mL - 1 µg/mL) and Mycoplasma hyorhinis (0.024 µg/mL - 0.097 µg/mL). calpaclab.com Comparative studies have often shown Tiamulin to be superior to other antimicrobials like tylosin (B1662201) and oxytetracycline (B609801) against mycoplasmas. primescholars.comnih.gov For instance, one study found Tiamulin to be active at concentrations 5 to 5,000 times lower than tylosin against various ruminant mycoplasma strains. nih.gov

Table 2: In Vitro Efficacy of Tiamulin (this compound) Against Mycoplasma Species

| Mycoplasma Species | Host | Reported MIC (µg/ml) |

|---|---|---|

| Mycoplasma gallisepticum | Poultry | 0.03 mdpi.comfrontiersin.org |

| Mycoplasma synoviae | Poultry | 0.006 - 1.0 calpaclab.com |

| Mycoplasma hyorhinis | Swine | 0.024 - 0.097 calpaclab.com |

| Mycoplasma hyopneumoniae | Swine | MIC90: 0.05 researchgate.net |

| Mycoplasma meleagridis | Poultry | Highly Active avzvet.ru |

| Ruminant Mycoplasmas | Cattle, Sheep, Goats | 0.01 - 10.0 nih.gov |

Activity Against Anaerobic Bacteria and Spirochetes

Tiamulin is highly effective against a range of anaerobic bacteria and spirochetes, particularly those causing enteric diseases in swine. noahcompendium.co.uknih.govasm.org Its activity against these microorganisms is a key component of its therapeutic profile. jfda-online.com

Anaerobic Bacteria: Studies have shown that Tiamulin has potent in vitro activity against clinically significant anaerobes. nih.gov For many species, including Bacteroides fragilis, Bacteroides vulgatus, Clostridium perfringens, and Propionibacterium acnes, broth dilution MICs are typically in the range of 0.03 to 1 µg/ml. nih.gov However, some species like Bacteroides thetaiotaomicron are less susceptible, with MICs reported between 8 and 32 µg/ml. nih.gov

Spirochetes: Tiamulin is particularly active against intestinal spirochetes of the genus Brachyspira, the causative agents of swine dysentery and porcine colonic spirochaetosis. noahcompendium.co.ukmdpi.com It has demonstrated excellent in vitro activity against Brachyspira hyodysenteriae and Brachyspira pilosicoli. noahcompendium.co.uk One study on avian spirochetes found Tiamulin to be the most active agent tested, with 79% of isolates having an MIC of less than 0.1 mg/ml. thepoultrysite.com All North American isolates of S. pilosicoli tested in another study were found to be susceptible to Tiamulin. nih.gov

In Vitro Development of Antimicrobial Resistance to this compound

The development of resistance to Tiamulin has been studied in vitro. Resistance emerges from chromosomal mutations, which tend to develop slowly and in a stepwise fashion. noahcompendium.co.uk The primary mechanisms involve mutations in the genes encoding for the 23S ribosomal RNA (rRNA) and the ribosomal protein L3 (rplC), which are the binding sites for the antibiotic. noahcompendium.co.ukcalpaclab.com

In vitro studies have shown that inducing resistance to Tiamulin in some bacteria is difficult. For example, after 10 passages in subinhibitory concentrations, no resistance to Tiamulin could be demonstrated in Mycoplasma gallisepticum or Mycoplasma synoviae. nih.gov However, resistance was able to be induced in Mycoplasma iowae under the same conditions. nih.gov In Brachyspira hyodysenteriae, the development of higher-level resistance is often facilitated by the presence of the tva(A) gene, which confers a reduced initial susceptibility and broadens the concentration window in which resistant mutants can arise. frontiersin.org Unlike resistance to some other antibiotics like macrolides, which can be selected quickly in vitro, Tiamulin resistance appears to emerge more gradually. nih.gov

In Vivo Efficacy Models for this compound (Non-Human)

Therapeutic Outcomes in Swine Enteric Diseases

Tiamulin has demonstrated significant efficacy in non-human, in vivo models for the control and treatment of key swine enteric diseases, including swine dysentery caused by Brachyspira hyodysenteriae and porcine proliferative enteropathy (ileitis) caused by Lawsonia intracellularis. thepigsite.comcabidigitallibrary.org

In an experimental infection model of swine dysentery, pigs treated with Tiamulin in the feed showed effective prevention of the disease. fao.org Non-medicated pigs developed clinical signs, whereas treated pigs were protected from infection. fao.org In a challenge study for ileitis, pigs treated with Tiamulin showed no gross or histopathological lesions compared to untreated controls. thepigsite.com The efficacy is linked to Tiamulin achieving high concentrations in the gut. thepigsite.com

Studies comparing Tiamulin to other treatments or phytogenic feed additives have consistently shown its effectiveness. In one study, the efficacy of two phytogenic additives in preventing swine dysentery was found to be comparable to the Tiamulin-treated positive control group, with both showing significantly better outcomes than the negative control. cabidigitallibrary.orgresearchgate.net Another study found that pigs treated with Tiamulin for enteritis had a significantly greater average daily weight gain compared to untreated animals or those treated with dimetridazole. usamv.ro In field trials, Tiamulin was highly effective in preventing the clinical signs of swine dysentery. researchgate.net Furthermore, in pigs with concurrent L. intracellularis and B. hyodysenteriae infections, a phytogenic feed additive demonstrated a therapeutic effect comparable to that of Tiamulin/lincomycin treatment. scielo.org.za

Table 3: Summary of In Vivo Efficacy of Tiamulin in Swine Enteric Disease Models

| Disease Model | Pathogen | Key Findings | Reference |

|---|---|---|---|

| Swine Dysentery (Experimental Infection) | Brachyspira hyodysenteriae | Tiamulin in feed was effective in preventing clinical signs of infection. | fao.org |

| Swine Dysentery (Field Trial) | Brachyspira hyodysenteriae | Tiamulin at 30 ppm in feed was highly effective in preventing clinical signs. | researchgate.net |

| Porcine Proliferative Enteropathy (Ileitis) | Lawsonia intracellularis | Treated pigs had no gross or histopathological lesions after challenge. | thepigsite.com |

| Enteritis (General) | Mixed/Unspecified | Tiamulin treatment resulted in significantly greater average daily weight gain compared to controls. | usamv.ro |

| Swine Dysentery (Comparative Study) | Brachyspira hyodysenteriae | Efficacy of phytogenic additives was comparable to the Tiamulin positive control. | cabidigitallibrary.org |

Efficacy in Acute Polyarthritis Models

Mycoplasma bovis is recognized as a significant pathogen in cattle, causing a range of diseases including arthritis. nih.govmdpi.com The efficacy of Tildipirosin has been evaluated in experimental models of M. bovis infection, which is known to cause polyarthritis in calves. nih.govresearchgate.net

In a comparative study, calves were experimentally infected with M. bovis and subsequently treated with either Tildipirosin, tulathromycin, or a saline control. While Tildipirosin was found to be more effective than saline in reducing lung lesions and clinical signs of respiratory disease, its efficacy in this specific model was not superior to tulathromycin for the variables measured. nih.gov Calves treated with Tildipirosin showed a higher mortality rate (8.3%) compared to those treated with tulathromycin (0%), though this was not statistically different from the saline control group (12%). nih.gov The mean concentration of M. bovis in lung lavage fluid was lower in the tulathromycin group, while the difference between the Tildipirosin-treated group and the saline control was not significant. nih.gov These findings are pertinent to its potential use in polyarthritis, as M. bovis is a primary causative agent of the condition in calves. nih.govresearchgate.net

Mitigation of Enzootic Pneumonia in Animal Models

Enzootic pneumonia, primarily caused by Mycoplasma hyopneumoniae in pigs, is a chronic respiratory disease leading to significant economic losses. nih.govmsdvetmanual.com Tildipirosin has demonstrated in vitro activity against Australian isolates of M. hyopneumoniae, with Minimum Inhibitory Concentration (MIC) values being uniformly low (≤4 μg/mL). nih.govmdpi.comresearchgate.net

While direct experimental infection models using Tildipirosin for enzootic pneumonia are not detailed in the provided sources, the efficacy of related macrolides provides context. In an experimental M. hyopneumoniae infection model, the related macrolide tylosin significantly reduced both respiratory disease scores and lung lesion scores compared to untreated infected pigs. nih.gov Furthermore, Tildipirosin has been shown to be effective in preventing the natural colonization of tonsils by key pathogens of the Porcine Respiratory Disease Complex (PRDC), of which M. hyopneumoniae is a principal agent. mdpi.com

In calves, where enzootic pneumonia is also a concern, long-acting antimicrobials like Tildipirosin are considered desirable for prevention due to their ready distribution to the respiratory tract and efficacy against common bacterial pathogens. avma.org Studies have shown that metaphylactic administration of Tildipirosin can lower the hazard of bovine respiratory disease (BRD) and/or otitis in pre-weaned calves. researchgate.netresearchgate.net

Protective Effects of this compound in Lipopolysaccharide-Induced Lung Injury Models

Lipopolysaccharide (LPS)-induced lung injury is a common experimental model used to study acute respiratory distress syndrome (ARDS). mdpi.com The model mimics the neutrophilic inflammatory response seen in patients. mdpi.com While specific studies focusing solely on Tildipirosin in LPS-induced lung injury models were not found, its known anti-inflammatory and immunomodulatory properties suggest a protective role. cabidigitallibrary.orgfrontiersin.org

Macrolides, as a class, are known to possess anti-inflammatory effects. researchgate.net Studies on other macrolides, such as tilmicosin (B555), have demonstrated a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.netmdpi.com These cytokines are key mediators in the pathogenesis of LPS-induced lung injury. mdpi.comimmunologyresearchjournal.comjfda-online.com Tildipirosin has been shown to influence pathways related to cytokine signaling and T-cell receptor signaling. frontiersin.org This modulation of the host's immune and inflammatory response is critical in mitigating the damage caused by LPS.

Clearance of Pathogens in Animal Tissues Following this compound Administration

Tildipirosin administration leads to a significant reduction of pathogen load in various animal tissues. Its pharmacokinetic profile is characterized by rapid distribution to and slow elimination from the lungs, achieving high concentrations at the site of infection. nih.govfrontiersin.orgresearchgate.net

In a murine lung infection model using Pasteurella multocida, Tildipirosin treatment resulted in substantial dose-dependent reductions in bacterial counts. The most effective regimens reduced the bacterial load by 2.24 ± 0.21 log10 CFU/lung compared to the bacterial number at the start of treatment, while untreated animals showed bacterial growth of 3.79 ± 0.07 log10 CFU/lung over 24 hours. nih.gov

Further studies in calves experimentally challenged with Histophilus somni showed that H. somni was not isolated from the bronchial secretions of any calves treated with Tildipirosin. avma.org In a study on suckling piglets on a farm endemic for respiratory pathogens, a multiple-dose protocol of Tildipirosin was able to prevent the natural colonization of the tonsils by Actinobacillus pleuropneumoniae and Pasteurella multocida and significantly reduced the bacterial load of Glaesserella parasuis. mdpi.com In an experimental Mycoplasma bovis infection model, however, the reduction in M. bovis concentration in lung lavage fluid was not statistically significant compared to the control group. nih.gov

Table 1: Efficacy of Tildipirosin in Reducing Pathogen Load in Animal Models

| Animal Model | Pathogen | Tissue/Sample | Finding | Reference |

|---|---|---|---|---|

| Murine Lung Infection | Pasteurella multocida | Lung | Reduction of 2.24 ± 0.21 log10 CFU/lung | nih.gov |

| Calf (Experimental Challenge) | Histophilus somni | Bronchial Secretions | No isolation of pathogen post-treatment | avma.org |

| Piglet (Field Study) | Actinobacillus pleuropneumoniae | Tonsils | Prevention of natural colonization | mdpi.com |

| Piglet (Field Study) | Pasteurella multocida | Tonsils | Prevention of natural colonization | mdpi.com |

| Piglet (Field Study) | Glaesserella parasuis | Tonsils | Significant reduction in bacterial load | mdpi.com |

| Calf (Experimental Challenge) | Mycoplasma bovis | Lung Lavage Fluid | No significant reduction vs. control | nih.gov |

Modulation of Host Immune Responses by this compound

Beyond its direct antimicrobial activity, Tildipirosin exerts considerable immunomodulatory effects, influencing both cytokine expression and immune cell populations.

Impact on Inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

Macrolide antibiotics are recognized for their ability to modulate the host inflammatory response. researchgate.net This class of drugs can interfere with the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.commdpi.com

In a study analyzing the host transcriptome, pathways related to cytokine signaling were found to be enriched by Tildipirosin treatment in cattle. msdvetmanual.comfrontiersin.org While direct quantification of Tildipirosin's effect on specific cytokines is limited, studies on other veterinary macrolides provide insight. For example, in a non-infectious mouse model, tilmicosin significantly inhibited the production of IL-4, IL-5, and IL-13. mdpi.com In another study, tilmicosin reduced the production of IL-1β, IL-6, and TNF-α in bovine mammary epithelial cells. researchgate.net These findings suggest that the therapeutic benefits of Tildipirosin may be related not only to its antibacterial activity but also to its anti-inflammatory and immunomodulatory properties. cabidigitallibrary.orgmdpi.com

Effects on Immune Cell Populations (e.g., Neutrophils, Lymphocytes, Macrophages)

Tildipirosin has demonstrated effects on the cell populations of the host immune system. Macrolides are known to concentrate in immune effector cells like neutrophils and macrophages. mdpi.com

A study in dairy calves showed that metaphylactic treatment with Tildipirosin influenced circulating immune cells. Calves receiving two injections of Tildipirosin had greater lymphocyte counts at the end of the study compared to control calves. frontiersin.org Conversely, calves that received a single injection had greater neutrophil counts and a higher neutrophil to lymphocyte ratio at day 27 compared to controls. frontiersin.org

Macrolides as a class are known to suppress neutrophil function. mdpi.com This can occur through interference with IL-8 and TNF-alpha production by macrophages, decreased expression of adhesion molecules, and reduced production and release of enzymes by neutrophils. mdpi.com In vitro studies with other macrolides have shown they can induce apoptosis in neutrophils, a key process in the resolution of inflammation. researchgate.net Furthermore, transcriptome analysis in cattle treated with Tildipirosin revealed a downregulation of T-cell receptor signaling pathways, indicating a direct effect on lymphocyte function. frontiersin.org

Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Myeloperoxidase)

The chemical compound with the formula this compound, known as Valnemulin, has been investigated for its modulatory effects on key antioxidant enzymes in preclinical models. arctomsci.commedchemexpress.com Research has specifically highlighted its influence on the activity of Superoxide Dismutase (SOD) and Myeloperoxidase (MPO), two enzymes critical in managing oxidative stress. arctomsci.commedchemexpress.com

In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, Valnemulin demonstrated a significant capacity to alter the activity of these enzymes. arctomsci.commedchemexpress.com Specifically, administration of Valnemulin was found to significantly increase the activity of SOD in the bronchoalveolar lavage fluid (BALF). arctomsci.commedchemexpress.com SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2), thereby playing a vital role in the first line of defense against oxidative damage. nih.govnih.gov

Conversely, the same studies revealed that Valnemulin significantly decreases the activity of myeloperoxidase (MPO) in lung tissue. arctomsci.commedchemexpress.com MPO is an enzyme predominantly found in neutrophils, a type of white blood cell. While it has antimicrobial functions, excessive MPO activity is a hallmark of inflammation and contributes to oxidative tissue damage through the production of potent reactive oxygen species. nih.gov The reduction in MPO activity by Valnemulin suggests a potential anti-inflammatory effect mediated through the modulation of this enzyme. arctomsci.commedchemexpress.com

These findings underscore a dual-action mechanism of Valnemulin in the context of oxidative stress: enhancing the protective antioxidant defenses through the upregulation of SOD activity while simultaneously mitigating inflammatory-driven oxidative damage by reducing MPO activity. arctomsci.commedchemexpress.com

Table 1: Effect of Valnemulin on Antioxidant Enzyme Activity in a Preclinical Model of LPS-Induced Lung Injury

| Compound | Enzyme | Tissue/Fluid | Observed Effect |

| Valnemulin (this compound) | Superoxide Dismutase (SOD) | Bronchoalveolar Lavage Fluid (BALF) | Significantly Increased Activity arctomsci.commedchemexpress.com |

| Valnemulin (this compound) | Myeloperoxidase (MPO) | Lung Tissue | Significantly Decreased Activity arctomsci.commedchemexpress.com |

Mechanistic Pharmacokinetics and Biotransformation of C31h52n2o5s Non Clinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

The pharmacokinetic profile of glecaprevir (B607649) has been evaluated in several preclinical animal models, including mice, rats, dogs, and monkeys, providing a basis for understanding its behavior in biological systems.

Absorption: Following oral administration, glecaprevir is rapidly absorbed across all tested species. tga.gov.au However, the extent of oral bioavailability shows considerable variability among species. It is very high in rodents, moderate in dogs, and low in monkeys. tga.gov.au

Distribution: Glecaprevir exhibits high binding to plasma proteins across all animal species studied, a characteristic that is shared with humans. tga.gov.au A notable aspect of its distribution is the significant accumulation in the liver. The liver-to-plasma area under the curve (AUC) ratios were found to be greater than 100 in mice, 34 in rats, and 10 in dogs, indicating extensive hepatic uptake. tga.gov.au In contrast, distribution to extra-hepatic tissues is limited. tga.gov.au The mean human blood-to-plasma ratio for glecaprevir is 0.57. fda.gov

The apparent volume of distribution at steady state is approximately 170 liters. fda.gov

Metabolism: In preclinical models, metabolism appears to be a secondary pathway for the elimination of glecaprevir. tga.gov.au The parent drug is the major component found in plasma. hyphadiscovery.com Minor metabolites are formed through several pathways, including oxidation of various parts of the molecule such as the tert-butyl, cyclopentyl, difluorobutenyl, or quinoxaline (B1680401) groups. tga.gov.au Other metabolic transformations include the conversion of the difluoromethyne in the macrocycle to a ketone, amide hydrolysis at the methylcyclopropane-sulfonamide group, and dehydrogenation. tga.gov.au

Table 1: Comparative Pharmacokinetic Parameters of Glecaprevir in Preclinical Models

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Oral Bioavailability | Very High | Very High | Moderate | Low |

| Plasma Protein Binding | High | High | High | High |

| Plasma Clearance | Moderate | Low | Moderate | Moderate |

| Primary Excretion Route | Fecal | Fecal | Fecal | - |

| Liver:Plasma AUC Ratio | >100 | 34 | 10 | - |

Identification and Profiling of Glecaprevir Metabolites

In preclinical studies, unchanged glecaprevir is the predominant drug-related component in plasma. tga.gov.au Metabolites that are formed are generally found in low concentrations.

The identified metabolic pathways include:

Oxidation: This occurs at several positions on the glecaprevir molecule, including the tert-butyl, cyclopentyl, difluorobutenyl, or quinoxaline groups. tga.gov.au

Ketone Formation: The difluoromethyne group within the macrocycle can be converted to a ketone. tga.gov.au

Hydrolysis: The amide bond at the methylcyclopropane-sulfonamide group can be hydrolyzed. tga.gov.au The resulting sulphonamide hydrolysis product, M6, is a significant metabolite found in feces and is likely formed through the action of intestinal microflora. tga.gov.au

Dehydrogenation: The loss of hydrogen atoms from the molecule has also been observed. tga.gov.au

Conjugation: In dogs, glutathione (B108866) and/or cysteine conjugation of the quinoxaline or difluorobutenyl groups was observed, though these conjugates accounted for less than 1% of the total drug-related material. tga.gov.au

Notably, all human metabolites of glecaprevir were also identified in at least one of the animal species used in non-clinical safety studies. hyphadiscovery.com There were no major metabolites detected in plasma in preclinical models. tga.gov.au

Table 2: Identified Metabolic Pathways of Glecaprevir in Preclinical Models

| Metabolic Pathway | Description | Species Observed |

|---|---|---|

| Oxidation | Addition of oxygen to tert-butyl, cyclopentyl, difluorobutenyl, or quinoxaline groups. | Rat, Dog |

| Ketone Formation | Conversion of difluoromethyne in the macrocycle to a ketone. | Rat, Dog |

| Amide Hydrolysis | Cleavage of the methylcyclopropane-sulfonamide group. | Rat, Dog |

| Dehydrogenation | Removal of hydrogen. | Rat, Dog |

| Conjugation | Glutathione and/or cysteine conjugation. | Dog only |

Enzymatic Pathways Involved in Glecaprevir Biotransformation

In vitro studies have shown that glecaprevir undergoes limited metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov

CYP3A4/5: These are the predominant enzymes responsible for the secondary metabolism of glecaprevir. fda.govhyphadiscovery.com

Minor CYP Pathways: To a much lesser extent, CYP2D6, CYP2C9, and CYP2C8 may also contribute to its metabolism. fda.gov

Glecaprevir and its combination product, pibrentasvir, are also noted to be weak inhibitors of CYP3A and CYP1A2 in vivo. drugs.comeuropa.eu Additionally, they are weak inhibitors of UGT1A1. drugs.comeuropa.eu

The compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), as well as the hepatic uptake transporters organic anion transporting polypeptide (OATP) 1B1 and OATP1B3. europa.eu Glecaprevir itself acts as an inhibitor of P-gp, BCRP, OATP1B1, and OATP1B3. researchgate.net

Excretion Pathways and Metabolite Elimination of Glecaprevir

The elimination of glecaprevir in preclinical animal models is predominantly through the biliary-fecal route. tga.gov.autga.gov.au

Biliary Excretion: Studies in bile-duct cannulated rats confirmed that biliary transport is the primary mechanism for excretion. Following an intravenous dose, nearly the entire dose (99.7%) was recovered in the bile. tga.gov.au After an oral dose, biliary excretion accounted for a significant portion (62.4%) of the dose. tga.gov.au

Fecal Excretion: The vast majority of an administered dose of glecaprevir is found in the feces. In rats, 98.5% of the dose was excreted in feces, while in dogs, this figure was 76.4%. tga.gov.au The excreted material consists of both unchanged glecaprevir and its metabolites. tga.gov.au The sulphonamide hydrolysis product, M6, is a key fecal metabolite. tga.gov.au

Urinary Excretion: Renal excretion is a very minor pathway for glecaprevir elimination. In rats, only 0.3% of an intravenous radioactive dose was excreted in the urine. tga.gov.au

This excretion profile indicates that hepatic transport into bile, followed by elimination in the feces, is the main clearance mechanism for glecaprevir in the preclinical species studied. tga.gov.au

Advanced Analytical Methodologies for Research on C31h52n2o5s

Mass Spectrometry-Based Approaches for C31H52N2O5S Quantification and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of this compound. mdpi.com Its high sensitivity and selectivity enable the detection and characterization of the parent compound and its metabolites in complex biological matrices. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Hybrid Mass Spectrometry (UPLC-QTOF-MS)

UPLC-QTOF-MS has been instrumental in the detailed metabolic profiling of this compound. This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the confident identification of metabolites. acs.orgnih.gov

A key study utilized an ACQUITY UPLC system coupled to a Q/TOF-MS SYNAPT HDMS for the identification of Valnemulin metabolites. The chromatographic separation was achieved on an Acquity BEH RP18 column (50 mm × 2.1 mm, 1.7 µm particle size). acs.orgnih.gov The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), pumped at a flow rate of 0.3 mL/min. acs.org This methodology allowed for the separation and subsequent identification of a multitude of metabolites from various biological samples. acs.org The high resolution and mass accuracy of the TOF analyzer were critical in elucidating the elemental composition of fragment ions, which, in conjunction with formula prediction software, enabled the structural assignment of metabolites. acs.org

Table 1: UPLC-QTOF-MS Parameters for Valnemulin Metabolite Profiling

| Parameter | Value |

|---|---|

| Chromatography System | ACQUITY UPLC |

| Column | Acquity BEH RP18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Q/TOF-MS SYNAPT HDMS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Residue Analysis

LC-HRMS methods, including techniques like UHPLC-MS/MS, are vital for the sensitive and reliable determination of this compound residues in edible tissues, ensuring food safety. researchgate.netnih.gov These methods are developed to be robust and capable of detecting the compound at very low concentrations. researchgate.net

One such validated method for determining Valnemulin in swine and bovine tissues involved solid-phase extraction (SPE) for sample cleanup, followed by UHPLC-MS/MS analysis. researchgate.net The chromatographic separation was performed on an Acquity BEH C18 column using a gradient of water and acetonitrile. researchgate.net The mass spectrometer operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net This approach achieved low limits of detection (LOD) and quantification (LOQ), at 0.2 µg/kg and 1 µg/kg, respectively, with mean recoveries ranging from 93.4% to 104.3%. researchgate.net The use of HRMS in residue analysis allows for the accurate identification and quantification of residues, which is essential for regulatory purposes. nih.govasm.orgepo.org

Applications in In Vitro and In Vivo Metabolite Profiling of this compound

The application of UPLC-QTOF-MS has significantly advanced the understanding of this compound biotransformation. Extensive studies have been conducted on its metabolism both in vitro, using liver microsomes from various species (rats, chickens, swines, goats, and cows), and in vivo in rats, chickens, and swines. mdpi.comacs.org

In vitro studies with liver microsomes revealed that Valnemulin is metabolized through several pathways, including hydroxylation, S-oxidation, and hydrolysis. acs.org Incubation of Valnemulin with liver microsomes from different species under standardized conditions (0.05 M Tris-HCl buffer, 2 mg protein/mL liver microsomes, 100 µM Valnemulin, 1 mM NADPH) allowed for the identification of common metabolites. acs.orgnih.gov For instance, seven metabolites were identified in swine liver microsome incubations. acs.org

In vivo studies have identified a much larger number of metabolites. For example, 75, 61, and 74 metabolites were detected in rats, chickens, and swines, respectively. mdpi.comnih.gov The primary metabolic pathways identified were hydroxylation on the mutilin (B591076) core and the side chain, oxidation of the sulfur atom to form S-oxides, hydrolysis of the amide bond, and acetylation of the amino group on the side chain. mdpi.comnih.gov Hydroxylation of the mutilin ring system was proposed as the main metabolic route. mdpi.com Notably, 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin were identified as the major metabolites in rats and swine, while S-oxides were predominant in chickens. mdpi.comnih.gov

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for the separation of this compound from related substances and for assessing its purity. researchgate.nettandfonline.commdpi.com

Methods for purity assessment are critical for quality control of the active pharmaceutical ingredient. A patent for a crystal form of Valnemulin hydrochloride describes an HPLC method for purity detection. google.com This method utilizes an octadecylsilane-bonded silica (B1680970) gel column (150 mm × 4.6 mm, 3 µm) with a mobile phase gradient of phosphate (B84403) buffer (pH 2.5) and acetonitrile. google.com The column temperature is maintained at 50°C, and detection is performed at 200 nm. google.com

Another study developed an HPLC method for determining Valnemulin residues in porcine tissues, employing a C18 column with an isocratic mobile phase of 65% acetonitrile in phosphate buffer (pH 2.5) at a flow rate of 1.0 mL/min and UV detection at 210 nm. nih.gov The purity of peptide samples, which can be analogous to the purity assessment of other organic molecules, is often determined by calculating the main peak area as a proportion of the total peak area in the chromatogram. researchgate.net The presence of multiple peaks can indicate impurities or degradation products. researchgate.net For complex samples, coupling HPLC with mass spectrometry (LC-MS) provides more definitive peak purity assessment based on mass differences. fishersci.fr

Table 2: HPLC Parameters for Valnemulin Purity Assessment

| Parameter | Value |

|---|---|

| Column | Octadecylsilane-bonded silica (150 mm × 4.6 mm, 3 µm) |

| Mobile Phase A | Phosphate buffer (pH 2.5) |

| Mobile Phase B | Phosphate buffer (pH 2.5)-acetonitrile (25:75) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 200 nm |

| Elution | Linear Gradient |

Receptor Binding Assays for this compound and its Ligands

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. scbt.comnih.govnih.gov This is achieved through its binding to a specific site on the bacterial ribosome. scbt.comsci-hub.se Receptor binding assays are employed to characterize this interaction, determining the affinity and specificity of the compound for its target.

The target for Valnemulin is the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). nih.govresearchgate.netscbt.comsci-hub.se By binding to this site, Valnemulin prevents the correct positioning of tRNA molecules, thereby inhibiting peptide bond formation. nih.govnih.gov

Radioligand Binding Assay Methodologies

Radioligand binding assays are a classic and powerful tool for quantifying receptor-ligand interactions. pnas.orgpnas.org These assays typically involve incubating a receptor preparation with a radiolabeled ligand. portico.org For this compound and other pleuromutilins, competitive binding assays are commonly used. nih.govnih.gov

In a typical competitive radioligand binding assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor (e.g., bacterial ribosomes) in the presence of varying concentrations of an unlabeled competitor ligand (e.g., Valnemulin). pnas.org The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of the unlabeled ligand's binding affinity (Ki or IC50). pnas.org

For pleuromutilins, a radioligand displacement assay using a tritiated derivative, [³H]SB-258781, has been developed to determine the binding affinity of new compounds to E. coli ribosomes. uwec.edu The binding data from such experiments are often analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is derived. pnas.org These assays have demonstrated that pleuromutilins like Valnemulin bind to the ribosome with high affinity, which correlates with their potent antimicrobial activity. nih.gov The separation of bound from free radioligand is typically achieved by rapid filtration through glass fiber filters, trapping the ribosome-ligand complexes while allowing the unbound ligand to pass through.

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Valnemulin | This compound |

| Tidembersat | This compound |

| Tiamulin (B153960) | C28H47NO4S |

| Retapamulin | C30H47NO5S |

| Erythromycin (B1671065) | C37H67NO13 |

| Carbomycin | C42H67NO16 |

| [³H]SB-258781 | Not specified |

| 2β-hydroxyvalnemulin | C31H52N2O6S |

| 8α-hydroxyvalnemulin | C31H52N2O6S |

Competitive Binding Affinity Determinations (Ki, IC50) for this compound

Valnemulin functions by inhibiting bacterial protein synthesis through its interaction with the 50S ribosomal subunit. nih.govselleckchem.comnih.gov Specifically, it binds to the peptidyl transferase center (PTC) on the ribosome, thereby obstructing the correct positioning of transfer RNA (tRNA) molecules and inhibiting peptide bond formation. nih.govnih.gov The affinity of Valnemulin for its ribosomal target is a critical determinant of its potency and can be quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Competitive binding assays are fundamental in determining these values. These assays typically involve measuring the displacement of a labeled ligand from the ribosome by the unlabeled test compound, in this case, Valnemulin. For instance, studies on related pleuromutilin (B8085454) derivatives have utilized fluorescence polarization immunoassays (FPIA) and radiolabeled ligand displacement assays to determine IC50 and dissociation constants (Kd). nih.govbiorxiv.org

In a competitive binding scenario, the IC50 value, which represents the concentration of an inhibitor required to reduce the binding of a radiolabeled ligand by 50%, is dependent on the concentration of the labeled ligand and its affinity for the target. The Ki, or inhibition constant, provides a more absolute measure of binding affinity, independent of the assay conditions.

While specific Ki values for Valnemulin are not extensively documented in publicly available literature, the methodology for their determination is well-established. For example, competitive rRNA footprinting experiments have shown that Valnemulin can bind to the ribosome concurrently with macrolides like erythromycin but competes with other PTC inhibitors such as carbomycin. researchgate.netnih.gov This indicates an overlapping but not identical binding site with certain classes of antibiotics.

The IC50 values for pleuromutilin derivatives in inhibiting bacterial protein synthesis have been reported. For instance, the pleuromutilin derivative lefamulin (B1674695) demonstrated IC50 values of 0.51 µM in Escherichia coli and 0.31 µM in Staphylococcus aureus in vitro transcription/translation assays. nih.gov Another study on a novel pleuromutilin derivative reported an in vitro IC50 of 2.92 µg/mL for the inhibition of the CYP3A4 enzyme. nih.gov These values, while not for Valnemulin itself, illustrate the range of potencies observed for this class of antibiotics and the methods used for their determination. A study on tiamulin, a closely related compound, reported IC50 values ranging from 2.1 to >200 µg/mL in various human cell lines, highlighting the importance of the specific biological system being tested. mdpi.com

| Compound | Assay Type | Target | Organism/System | IC50 Value | Reference |

| Lefamulin | Transcription/Translation | Ribosome | Escherichia coli | 0.51 µM | nih.gov |

| Lefamulin | Transcription/Translation | Ribosome | Staphylococcus aureus | 0.31 µM | nih.gov |

| Novel Pleuromutilin Derivative | Enzyme Inhibition | CYP3A4 | In vitro | 2.92 µg/mL | nih.gov |

| Tiamulin | Cytotoxicity | Various | SH-SY5Y cells | 2.1 to >200 µg/mL | mdpi.com |

| Tiamulin | Cytotoxicity | Various | HepG2 cells | 13.9 to 39.5 µg/mL | mdpi.com |

| Tiamulin | Cytotoxicity | Various | HEK-293 cells | 8.5 to 76.9 µg/mL | mdpi.com |

This table presents IC50 values for related pleuromutilin compounds to illustrate the application of these determination methods.

Spectroscopic and Other Biophysical Methods for this compound Characterization

A suite of spectroscopic and biophysical techniques is employed to elucidate the structure, purity, and solid-state properties of Valnemulin.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the Valnemulin molecule. The FT-IR spectrum of Valnemulin shows characteristic absorption bands corresponding to its various structural components. For example, a peak corresponding to -NH- stretching can be observed around 3350 cm⁻¹. mdpi.com The formation of multicomponent solids with other organic acids, such as tartaric acid, leads to shifts in these characteristic peaks, indicating intermolecular interactions like hydrogen bonding. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3350 | Stretching | -NH- | mdpi.com |

| 1750, 761 | Vibration | -COO- (in Tartaric acid co-crystal) | mdpi.com |

| 724 | Vibration | -COO- (in Oxalic acid co-crystal) | mdpi.com |

| 650 | Vibration | -COO- (in Fumaric acid co-crystal) | mdpi.com |

Mass Spectrometry (MS) , particularly in tandem with liquid chromatography (LC-MS/MS) and using techniques like Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for the identification and structural elucidation of Valnemulin and its metabolites. nih.govacs.orgmdpi.com High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. The fragmentation pattern of protonated Valnemulin reveals characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Reference |

| 565.3675 | 303.2315 | Cleavage of the ester bond | nih.govacs.org |

| 565.3675 | 263.1421 | Cleavage of the ester bond | nih.govacs.org |

| 303.2315 | 285.2230 | Loss of H₂O | nih.govacs.org |

| 263.1421 | 164.0736 | Cleavage of the amide bond (loss of C₅H₉O) | acs.org |

| 164.0736 | 147.0483 | Loss of NH₃ | acs.org |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of Valnemulin, such as its melting point and the stability of different solid forms. mdpi.comnih.govresearchgate.netepo.org For instance, DSC has been used to characterize different polymorphic forms of Valnemulin hydrogen tartrate, revealing distinct endothermic peaks corresponding to their melting points and decomposition. nih.govresearchgate.net One form (Form I) showed a melting point at 131°C, while another (Form II) had a higher melting point at 177°C, indicating differences in their crystal lattice energies. nih.govresearchgate.net A crystalline hydrate (B1144303) of Valnemulin hydrochloride exhibited a characteristic DSC peak at 124.9°C. epo.org

These advanced analytical methodologies provide a comprehensive framework for the detailed investigation of the chemical, physical, and biological properties of the compound this compound, Valnemulin.

Computational and in Silico Modeling of C31h52n2o5s

Molecular Docking and Dynamics Simulations for Ritonavir-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Ritonavir, and its protein target at an atomic level. These methods have been instrumental in elucidating the binding modes of Ritonavir to its primary target, HIV-1 protease, as well as to other viral proteases.

MD simulations have been employed to investigate the structural and dynamic behaviors of Ritonavir when complexed with proteases like the SARS-CoV 3CLpro. nih.gov These simulations provide insights into the flexibility of the complex, conformational changes, and the stability of the inhibitor-enzyme interactions over time. nih.govscienceopen.com For instance, studies have used MD simulations to confirm the stability of the complex formed between Ritonavir and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. scienceopen.com

Docking studies have been widely performed to predict the binding affinity and orientation of Ritonavir within the active site of various enzymes. news-medical.net In the context of SARS-CoV-2, Ritonavir was docked into the main protease (Mpro or 3CLpro), with studies identifying key interactions with catalytic residues like Cys145. nih.govnih.gov These computational analyses are often used as a first step in drug repurposing efforts, helping to prioritize compounds for further experimental testing. kg.ac.rsresearchgate.net

Key Research Findings from Docking and MD Simulations:

HIV-1 Protease: Docking and MD simulations have been fundamental in understanding how Ritonavir, a potent inhibitor, binds to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and leading to the production of immature, non-infectious viral particles. drugbank.com

SARS-CoV Proteases: Several studies have used these techniques to explore Ritonavir's potential against coronaviruses. MD simulations revealed that the interaction between Ritonavir and the SARS-CoV 3CLpro enzyme was stable. nih.gov Docking studies against the SARS-CoV-2 main protease showed that Ritonavir could bind to the active site, although its binding affinity varied across different studies and computational methods. nih.govmdpi.com

SARS-CoV-2 Spike Protein: Molecular dynamics simulations have also been used to assess the interaction of Ritonavir with the spike glycoprotein's receptor-binding domain (RBD), confirming the stability of the drug-protein complex. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ritonavir Analogs